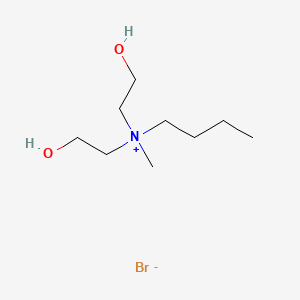
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide is a quaternary ammonium compound known for its high surface activity and potential applications in various fields. This compound is characterized by its ability to form strong electrostatic interactions and hydrogen bonds, making it useful in a range of industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide typically involves the reaction of N-methylbutan-1-amine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 2-chloroethanol replace the chlorine atoms, forming the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quaternary ammonium compounds.
科学研究应用
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology experiments for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and corrosion inhibitors.
作用机制
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide involves its interaction with molecular targets through electrostatic interactions and hydrogen bonding. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. In industrial applications, its high surface activity allows it to reduce surface tension and enhance the efficiency of various processes.
相似化合物的比较
Similar Compounds
- N,N-Bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)oxamide
Uniqueness
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide is unique due to its specific molecular structure, which imparts high surface activity and strong electrostatic interactions. Compared to similar compounds, it offers better performance in applications requiring high selectivity and hydrophobicity, such as in flotation processes and as a phase transfer catalyst.
By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial purposes.
属性
CAS 编号 |
73016-18-9 |
|---|---|
分子式 |
C9H22BrNO2 |
分子量 |
256.18 g/mol |
IUPAC 名称 |
butyl-bis(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C9H22NO2.BrH/c1-3-4-5-10(2,6-8-11)7-9-12;/h11-12H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
LVPQDMDVCZOHCK-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](C)(CCO)CCO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)

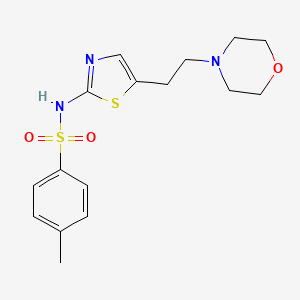
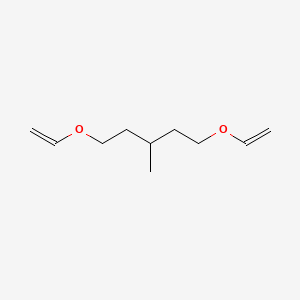
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
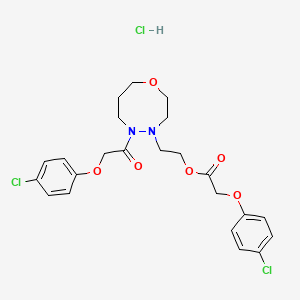

![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
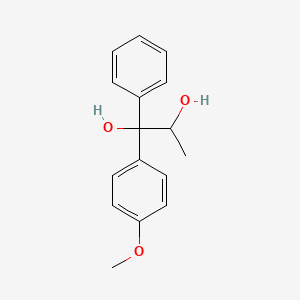
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
